molecular formula C11H20N2O3 B7865184 6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid

6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid

Cat. No.: B7865184
M. Wt: 228.29 g/mol
InChI Key: SADRQKBYERIWBB-UHFFFAOYSA-N
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Description

6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid is an organic compound that features a pyrrolidine ring attached to a hexanoic acid backbone via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid typically involves the following steps:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable carbonylating agent, such as phosgene or carbonyl diimidazole, under controlled conditions.

    Coupling with Hexanoic Acid: The intermediate is then reacted with hexanoic acid or its derivatives (e.g., hexanoyl chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (temperature, pressure, and solvent choice) can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amine or carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the hexanoic acid backbone.

    Substitution: Various substituted amides or esters, depending on the reagents used.

Scientific Research Applications

6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific pathways or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these biomolecules and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: Shares a similar hexanoic acid backbone but lacks the pyrrolidine ring.

    Pyrrolidine-1-carboxylic acid: Contains the pyrrolidine ring but differs in the side chain structure.

Uniqueness

6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid is unique due to the combination of the pyrrolidine ring and the hexanoic acid backbone, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

6-(pyrrolidine-1-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-10(15)6-2-1-3-7-12-11(16)13-8-4-5-9-13/h1-9H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADRQKBYERIWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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